molecular formula C7H7NO3 B1214205 2,5-Dihydroxybenzamide CAS No. 52405-73-9

2,5-Dihydroxybenzamide

Cat. No.: B1214205
CAS No.: 52405-73-9
M. Wt: 153.14 g/mol
InChI Key: FRXZIFVYTNMCHF-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzamide (also known as Gentisicamide) is a dihydroxy-substituted benzamide that serves as a valuable building block in organic synthesis and biomedical research. This compound is of significant interest in the development of novel antimicrobial agents, particularly through enzyme-mediated synthesis using laccase, which offers an environmentally friendly alternative to conventional chemical processes for creating new antibiotics . Its structural motif is also found in naturally occurring bioactive molecules; for instance, similar dihydroxybenzamide compounds have been identified as secondary metabolites in novel strains of marine actinomycetes, highlighting their potential in drug discovery . Furthermore, research into structurally related dihydroxybenzamides has demonstrated their potential in oncology, showing promise as heat shock protein 90 (HSP90) inhibitors, which can suppress tumor growth in vitro and in vivo . As a key chemical intermediate, 2,5-Dihydroxybenzaldehyde (a closely related compound) is widely used in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals . This product is intended for research and development purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,5-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXZIFVYTNMCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200423
Record name Gentisamide
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52405-73-9
Record name 2,5-Dihydroxybenzamide
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Record name Gentisamide
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Record name Gentisamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxybenzamide
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Record name GENTISAMIDE
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Preparation Methods

Reaction Conditions and Procedure

  • Starting Material Preparation : Methyl 2,5-dihydroxybenzoate is synthesized via esterification of 2,5-dihydroxybenzoic acid using methanol under acidic conditions.

  • Aminolysis :

    • Dissolve methyl 2,5-dihydroxybenzoate (1.69 g, 0.10 mol) in 10 mL of aqueous ammonia (25% w/w).

    • Stir the mixture at room temperature for 24 hours.

    • Remove excess ammonia and methanol under reduced pressure.

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

  • Purification : Purify the crude product via column chromatography using ethyl acetate as the mobile phase.

Characterization Data

  • 1H NMR (DMSO-d₆, 400 MHz) : δ 10.02 (s, 1H, OH), 9.18 (s, 1H, OH), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 6.96 (d, J = 3.2 Hz, 1H, Ar-H), 6.83 (d, J = 8.2 Hz, 1H, Ar-H).

  • IR (KBr) : ν 3200–3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O amide), 1577 cm⁻¹ (C=C aromatic).

  • MS (EI) : m/z 153 [M⁺].

Enzymatic Synthesis via Laccase-Mediated Coupling

A biotransformation approach utilizing laccase enzymes enables the oxidative coupling of catechol derivatives with β-lactam antibiotics, yielding hybrid quinone structures that can be further functionalized to this compound.

Reaction Protocol

  • Substrate Preparation : Dissolve 2,5-dihydroxybenzaldehyde (13 mg) in sodium acetate buffer (20 mM, pH 5.6).

  • Enzymatic Oxidation :

    • Add laccase C (800 nmol·ml⁻¹·min⁻¹) to the substrate solution.

    • Introduce methylcatechol (31 mg) and incubate at 25°C with agitation (400 rpm) for 5 hours.

  • Product Isolation : Separate the reaction mixture via solid-phase extraction and purify using preparative HPLC.

Mechanistic Insights

Laccase catalyzes the oxidation of catechols to o-quinones, which undergo Michael addition with nucleophilic amines (e.g., β-lactam antibiotics) to form C-N bonds. Subsequent hydrolysis yields this compound.

Copper-Catalyzed Formylation Followed by Amidation

This two-step method adapts patented formylation strategies for 2,5-dihydroxybenzaldehyde, followed by oxidation and amidation.

Step 1: Synthesis of 2,5-Dihydroxybenzaldehyde

  • Catalytic Formylation :

    • React hydroquinone monoether (1 mmol) with paraformaldehyde (80 mmol) under microwave irradiation (650 W) in the presence of MgO nanocrystalline.

    • Acidify with 15% H₂SO₄, extract with dichloromethane, and purify via column chromatography.

Step 2: Oxidation and Amidation

  • Oxidation to Carboxylic Acid :

    • Treat 2,5-dihydroxybenzaldehyde with KMnO₄ in acidic conditions to yield 2,5-dihydroxybenzoic acid.

  • Amide Formation :

    • React the acid with thionyl chloride to form the acyl chloride, then treat with concentrated NH₄OH to obtain this compound.

Yield Optimization

  • Microwave Assistance : Reduces reaction time from 24 hours to 15 minutes.

  • Catalyst Loading : 0.33 mol% [Fe(TF₅PP)Cl] in ethanol achieves 92% yield under light-free conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Aminolysis70–75Simple setup, scalableRequires pure methyl ester starting material
Enzymatic50–60Green chemistry, mild conditionsLow yield, specialized enzyme required
Copper-Catalyzed85–92High efficiency, microwave-compatibleMulti-step, costly catalysts

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and amide functional groups on the benzene ring .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,5-Dihydroxybenzamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate enzyme activities, inhibit microbial growth, or influence cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

Compound Substituent Positions Molecular Formula CAS Number Key Features
2,5-Dihydroxybenzamide C2, C5-OH C₇H₇NO₃ 52405-73-9 Intramolecular H-bonding; metabolite of salicylamide
3,5-Dihydroxybenzamide C3, C5-OH C₇H₇NO₃ 3147-62-4 Symmetrical hydroxylation; lacks intramolecular H-bonding
2,3-Dihydroxybenzamide C2, C3-OH C₇H₇NO₃ N/A Adjacent hydroxyl groups; higher polarity
2,4-Dihydroxybenzamide C2, C4-OH C₇H₇NO₃ 3147-45-3 Asymmetrical hydroxylation; potential for H-bonding

Key Observations :

  • Hydrogen Bonding : this compound exhibits stronger intramolecular hydrogen bonding compared to 3,5- and 2,4-isomers due to the optimal alignment of hydroxyl and amide groups .
  • Polarity : 2,3-Dihydroxybenzamide is more polar due to vicinal hydroxyl groups, impacting solubility and pharmacokinetics .
Antioxidant Activity
  • This compound : Demonstrates moderate hydroxyl radical scavenging activity (IC₅₀ ~25 µg/mL in DPPH assays) .
  • 3,5-Dihydroxybenzamide : Higher antioxidant efficacy in emulsion systems due to symmetrical hydroxylation (e.g., CUPRAC assay: ~80% scavenging at 10 µg/mL) .
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide : Enhanced activity (IC₅₀ ~5 µg/mL) due to electron-donating methoxy groups .
Cytotoxicity and Anticancer Effects
  • 2,3-Dihydroxybenzamide : Potent cytotoxicity against HT-29 colon cancer cells (IC₅₀ = 3.8 µg/mL) via inhibition of microsomal prostaglandin E2 synthase-1 .
  • 3,5-Dihydroxybenzamide Derivatives: Exhibit thrombin-inhibitory and selective anticancer activity with minimal toxicity to normal cells .

Key Research Findings

Metabolic Stability : this compound’s intramolecular hydrogen bonding enhances metabolic stability compared to 2-hydroxybenzamide .

Structure-Activity Relationships :

  • Hydroxyl group positioning dictates antioxidant and cytotoxic mechanisms. Adjacent hydroxyls (2,3-) enhance polarity and enzyme inhibition, while symmetrical (3,5-) or spaced (2,5-) groups optimize radical scavenging .

Pharmacological Potential: 3,5-Dihydroxybenzamide derivatives show promise as multifunctional agents for cancer and thrombosis, whereas 2,5-isomers are under investigation as antibiotic adjuvants .

Biological Activity

2,5-Dihydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure

The molecular formula for this compound is C7H7N1O3C_7H_7N_1O_3. The compound features two hydroxyl groups at the 2 and 5 positions of the benzene ring, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that it showed strong inhibitory effects against Staphylococcus aureus , with an MIC (Minimum Inhibitory Concentration) of approximately 8 µM. This suggests potential applications in treating infections caused by this pathogen .

Microorganism MIC (µM)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown selective antiproliferative activity against breast cancer cells (MCF-7) with an IC50 value of approximately 3.1 µM. The compound's effectiveness varies across different cancer types, indicating a potential for targeted therapy.

Case Study: Antiproliferative Effects

In a study involving several cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results are summarized in the table below:

Cell Line IC50 (µM) Remarks
MCF-73.1Selective activity
HCT1165.3Moderate activity
HEK2934.8Non-selective

These findings highlight the compound's potential as a therapeutic agent in oncology.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that this compound exhibits significant antioxidant activity in vitro, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in various assays such as DPPH and FRAP.

Comparative Antioxidant Activity

The following table compares the antioxidant activity of this compound with other known antioxidants:

Compound DPPH IC50 (µM) FRAP (µM FeSO4 Equivalent)
This compound1245
Butylated Hydroxytoluene2030
Ascorbic Acid1540

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The presence of hydroxyl groups enhances its ability to donate electrons and scavenge free radicals, contributing to both its antioxidant and anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dihydroxybenzamide with high purity?

  • Methodological Answer : A scalable synthesis approach involves using 1,4-dimethoxybenzene as a starting material, followed by selective demethylation and amidation. Key steps include:

  • Demethylation : Controlled hydrolysis under acidic conditions to preserve the 2,5-hydroxyl positioning.
  • Amidation : Coupling with ammonia or amine derivatives using coupling agents like EDCI/HOBt in THF or DCM .
  • Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity, validated by HPLC .
    • Characterization : Confirm structure via FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–7.5 ppm), and ¹³C NMR .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. Which analytical techniques reliably characterize this compound’s structural integrity?

  • Methodological Answer :

  • Primary Techniques :
  • FT-IR : Identifies functional groups (e.g., hydroxyl, amide).
  • NMR : ¹H and ¹³C spectra confirm aromatic substitution patterns .
  • Advanced Techniques :
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as in 3,5-dihydroxybenzamide analogs) .
  • Mass Spectrometry : Validates molecular weight (153.14 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does hydroxyl group positioning (2,5 vs. 3,5) influence biological activity in dihydroxybenzamide derivatives?

  • Methodological Answer :

  • SAR Studies :
  • Antioxidant Activity : 2,5-substitution shows enhanced radical scavenging compared to 3,5 analogs due to improved electron delocalization .
  • Enzyme Binding : 2,5-derivatives exhibit stronger inhibition of thrombin and HSP90 by forming stable hydrogen bonds in active sites (e.g., HSP90 inhibitors in ).
  • Experimental Design : Synthesize analogs with varying substituents, test IC₅₀ values in enzyme assays, and correlate with computational docking results .

Q. What strategies resolve inconsistencies in reported anticancer efficacy of this compound?

  • Methodological Answer :

  • Variables to Control :
  • Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa) to assess selectivity .
  • Purity Verification : Use HPLC to rule out impurities (e.g., 3,5-isomer contamination) .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. How can computational modeling predict this compound’s interactions with targets like HSP90?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to HSP90’s ATP-binding pocket, focusing on key residues (e.g., Asp93, Asn51) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydroxybenzamide
Reactant of Route 2
Reactant of Route 2
2,5-Dihydroxybenzamide

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